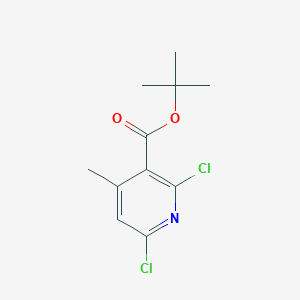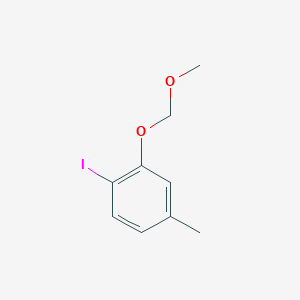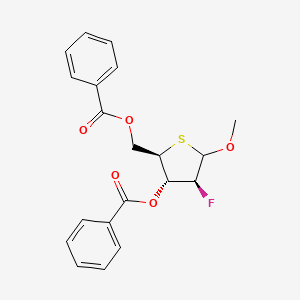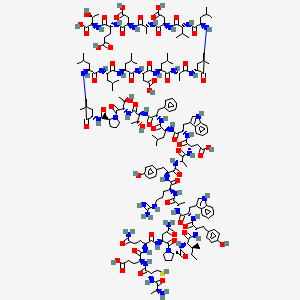
Nile Blue Methacrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Nile Blue Methacrylamide is a fluorescent dye derivative of Nile Blue, known for its applications in bioimaging and pH sensing. This compound is particularly valued for its ability to emit in the far-red to near-infrared spectrum, making it useful for various biological and medical applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Nile Blue Methacrylamide is synthesized through a series of chemical reactions involving Nile Blue and methacrylamide. The process typically involves the following steps:
Nitration and Reduction: Nile Blue is nitrated and then reduced to form an intermediate compound.
Methacrylation: The intermediate is then reacted with methacrylic acid or its derivatives under controlled conditions to form this compound.
Industrial Production Methods: Industrial production of this compound involves large-scale chemical synthesis using similar reaction pathways. The process is optimized for yield and purity, often involving advanced purification techniques such as column chromatography .
Análisis De Reacciones Químicas
Types of Reactions: Nile Blue Methacrylamide undergoes various chemical reactions, including:
Oxidation: This reaction can alter the dye’s fluorescence properties.
Reduction: Reduction reactions can modify the dye’s electronic structure, affecting its emission spectrum.
Substitution: Substitution reactions can introduce different functional groups, enhancing the dye’s properties for specific applications.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenated compounds, alkylating agents.
Major Products: The major products formed from these reactions include various derivatives of this compound with altered fluorescence and chemical properties .
Aplicaciones Científicas De Investigación
Nile Blue Methacrylamide has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent marker in various chemical reactions and processes.
Biology: Employed in bioimaging to visualize cellular structures and processes.
Medicine: Utilized in diagnostic imaging and as a pH sensor in medical diagnostics.
Industry: Applied in the development of advanced materials and sensors
Mecanismo De Acción
Nile Blue Methacrylamide exerts its effects through its fluorescent properties. The compound absorbs light at specific wavelengths and emits light in the far-red to near-infrared spectrum. This fluorescence is influenced by the compound’s environment, such as pH levels, making it useful for sensing applications. The molecular targets and pathways involved include interactions with cellular structures and biomolecules, allowing for precise imaging and diagnostics .
Comparación Con Compuestos Similares
Nile Blue: The parent compound, known for its blue fluorescence.
Nile Red: Another derivative with different fluorescence properties.
Methylene Blue: A related dye with applications in medicine and biology.
Uniqueness: Nile Blue Methacrylamide is unique due to its methacrylamide group, which enhances its stability and fluorescence properties. This makes it particularly suitable for applications requiring long-term imaging and precise pH sensing .
Propiedades
Fórmula molecular |
C24H24ClN3O2 |
|---|---|
Peso molecular |
421.9 g/mol |
Nombre IUPAC |
diethyl-[5-(2-methylprop-2-enoylamino)benzo[a]phenoxazin-9-ylidene]azanium;chloride |
InChI |
InChI=1S/C24H23N3O2.ClH/c1-5-27(6-2)16-11-12-19-21(13-16)29-22-14-20(26-24(28)15(3)4)17-9-7-8-10-18(17)23(22)25-19;/h7-14H,3,5-6H2,1-2,4H3;1H |
Clave InChI |
PPEXHWSVWLFAHE-UHFFFAOYSA-N |
SMILES canónico |
CC[N+](=C1C=CC2=NC3=C(C=C(C4=CC=CC=C43)NC(=O)C(=C)C)OC2=C1)CC.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![(1S,2S,6R,8S)-4-[(1S)-1-chloro-2-(7-methylbenzofuran-3-yl)ethyl]-2,9,9-trimethyl-3,5-dioxa-4-bora-tricyclo[6.1.1.02,6]decane](/img/structure/B13920176.png)

![1-(3,5-Diisopropyl-[1,1'-biphenyl]-4-yl)-2-phenyl-1H-imidazole](/img/structure/B13920186.png)

![Naphtho[2,1-b]benzofuran-6-ylboronic acid](/img/structure/B13920204.png)
![Benzyl (2-hydroxyspiro[3.5]nonan-7-yl)(methyl)carbamate](/img/structure/B13920210.png)
![[(1S)-3,3-difluorocyclohexyl]methanol](/img/structure/B13920212.png)



